molecular formula C10H13BrO2 B13989717 2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol

2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol

Cat. No.: B13989717
M. Wt: 245.11 g/mol
InChI Key: IRBLVWPWZRZNIR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is an organic compound with a bromine atom, a hydroxymethyl group, and a propan-2-ol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-2-methylphenol with formaldehyde under basic conditions to form the hydroxymethyl derivative . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-Carboxy-2-(hydroxymethyl)phenyl)propan-2-ol.

    Reduction: 2-(4-Hydroxy-2-(hydroxymethyl)phenyl)propan-2-ol.

    Substitution: 2-(4-Substituted-2-(hydroxymethyl)phenyl)propan-2-ol, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the propan-2-ol moiety.

    2-(4-Bromopyridin-2-yl)propan-2-ol: Contains a pyridine ring instead of a benzene ring.

    2-(2-Bromophenyl)propan-2-ol: The bromine atom is positioned differently on the benzene ring.

Uniqueness

2-(4-Bromo-2-(hydroxymethyl)phenyl)propan-2-ol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring, along with a propan-2-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-[4-bromo-2-(hydroxymethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-10(2,13)9-4-3-8(11)5-7(9)6-12/h3-5,12-13H,6H2,1-2H3

InChI Key

IRBLVWPWZRZNIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)CO)O

Origin of Product

United States

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